molecular formula C14H23Cl2N3OS B4942923 N,N-diethyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanamine dihydrochloride

N,N-diethyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanamine dihydrochloride

Cat. No. B4942923
M. Wt: 352.3 g/mol
InChI Key: YMRQTYQIQRXRJO-UHFFFAOYSA-N
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Description

N,N-diethyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanamine dihydrochloride, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has shown promising results in various scientific research applications.

Mechanism of Action

N,N-diethyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanamine dihydrochloride acts as a selective α7 nicotinic acetylcholine receptor agonist. The α7 receptor is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 receptor by N,N-diethyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanamine dihydrochloride leads to the release of neurotransmitters such as dopamine, acetylcholine, and glutamate, which are involved in various physiological processes such as learning, memory, and cognition.
Biochemical and Physiological Effects
N,N-diethyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanamine dihydrochloride has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and apoptosis in various cell types. N,N-diethyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanamine dihydrochloride has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

N,N-diethyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanamine dihydrochloride has several advantages for lab experiments. It is highly selective for the α7 receptor, which allows for the specific targeting of this receptor. N,N-diethyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanamine dihydrochloride also has a high affinity for the receptor, which allows for the use of lower concentrations of the compound. However, N,N-diethyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanamine dihydrochloride has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.

Future Directions

There are several future directions for the study of N,N-diethyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanamine dihydrochloride. One area of interest is the development of more stable and soluble analogs of N,N-diethyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanamine dihydrochloride. Another area of interest is the investigation of the potential use of N,N-diethyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanamine dihydrochloride in the treatment of other neurological disorders such as depression and anxiety. Finally, the development of more specific and sensitive assays for the α7 receptor can facilitate the investigation of the pharmacological effects of N,N-diethyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanamine dihydrochloride.
Conclusion
In conclusion, N,N-diethyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanamine dihydrochloride is a compound that has shown promising results in various scientific research applications. Its selective α7 nicotinic acetylcholine receptor agonist activity has potential therapeutic applications in the treatment of various neurological disorders. Further investigation into the development of stable and soluble analogs of N,N-diethyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanamine dihydrochloride and the investigation of its potential use in the treatment of other neurological disorders is needed.

Synthesis Methods

N,N-diethyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanamine dihydrochloride is synthesized by reacting 5-methoxy-2-mercaptobenzimidazole with N,N-diethylethylenediamine in the presence of hydrochloric acid. The resulting product is then purified and recrystallized to obtain N,N-diethyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanamine dihydrochloride dihydrochloride.

Scientific Research Applications

N,N-diethyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanamine dihydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and anti-oxidative properties. N,N-diethyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanamine dihydrochloride has also been investigated for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

N,N-diethyl-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3OS.2ClH/c1-4-17(5-2)8-9-19-14-15-12-7-6-11(18-3)10-13(12)16-14;;/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRQTYQIQRXRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSC1=NC2=C(N1)C=C(C=C2)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5685468

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